
3-(1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of this compound would be characterized by the pyrrolidine ring and its derivatives . The stereochemistry of the molecule would be influenced by the spatial orientation of substituents and the different stereoisomers could lead to a different biological profile of drug candidates .Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Synthesis Methods
Research on related imidazolidine derivatives has demonstrated their potential in catalysis and synthetic applications. For instance, a study by Rahmani et al. (2018) reports an efficient synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, showcasing the utility of similar compounds in multicomponent synthesis processes under environmentally friendly conditions (Rahmani et al., 2018).
Structural and Spectral Analysis
Another study conducted by Prasad et al. (2018) focused on the synthesis, structural exploration, and spectral analysis of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. This research highlights the importance of X-ray diffraction studies and DFT calculations in understanding the structural properties of such compounds, which can be critical in designing drugs and materials with specific functions (Prasad et al., 2018).
Cytotoxicity and Biological Activity
The cytotoxicity and biological activity of selenium-containing dispiro indolinones, structurally similar to the compound , were investigated by Novotortsev et al. (2021). These compounds demonstrated considerable in vitro cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy (Novotortsev et al., 2021).
Hypoglycemic Activity
Research on imidazopyridine thiazolidine-2,4-diones, akin to the target compound, has shown significant hypoglycemic activity, indicating potential uses in the treatment of diabetes. This was demonstrated through the evaluation of the effect on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo, underscoring the therapeutic potential of such compounds (Oguchi et al., 2000).
Fluorescence and Photophysical Behavior
A study on a family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties revealed strong fluorescence across a wide UV-Vis spectrum range. This suggests potential applications in bioimaging and as fluorescent probes for biological studies (Garre et al., 2019).
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it affects. Compounds with a pyrrolidine ring are known to be involved in various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its physicochemical properties. The pyrrolidine ring is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially affect the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, some compounds with a pyrrolidine ring have been found to have anticonvulsant activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-8-5-11(9(2)21-8)13(19)16-4-3-10(7-16)17-12(18)6-15-14(17)20/h5,10H,3-4,6-7H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCRWDWOIYUNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
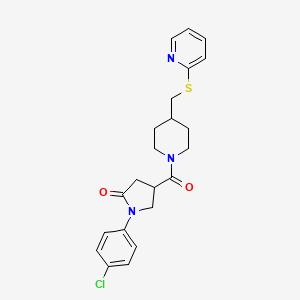

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B2963741.png)
![1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B2963742.png)
![3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2963743.png)
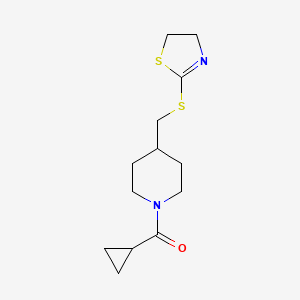
![2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2963747.png)
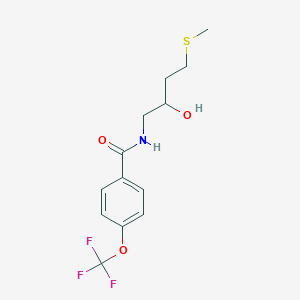
![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B2963749.png)
![N-(3-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2963750.png)
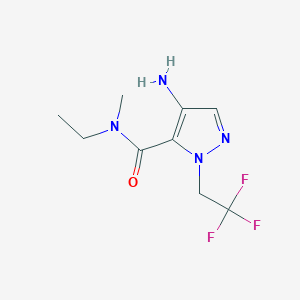
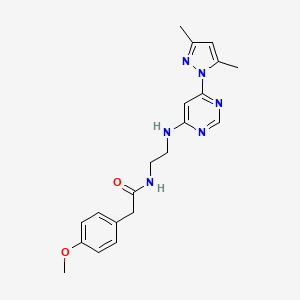
![6-Chloro-N-(2-methoxyethyl)-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-amine](/img/structure/B2963756.png)

